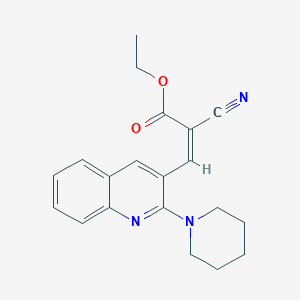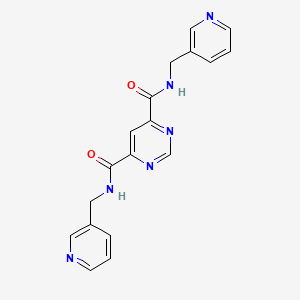
N,N'-bis(pyridin-3-ylmethyl)pyrimidine-4,6-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-bis(pyridin-3-ylmethyl)pyrimidine-4,6-dicarboxamide is a pyrimidinecarboxamide having the amido groups at the 4- and 6-positions and pyridin-3-ylmethyl as the amide N-substituents. It is a member of pyridines and a pyrimidinecarboxamide.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Derivatives : N,N'-Bis(pyridin-3-ylmethyl)pyrimidine-4,6-dicarboxamide derivatives demonstrate potential as antioxidant agents. Derivatives have been synthesized using a series of chemical reactions, showcasing their versatility in chemical synthesis (Vartale et al., 2016).
Formation of Metal Complexes : The compound has been studied for its ability to form complexes with metal ions such as palladium and mercury. These complexes can be used to study metal-mediated reactions and molecular interactions (Meyer et al., 2012).
Material Science and Polymer Research
Development of Polyimides : Research shows the application of related pyrimidine and pyridine compounds in the synthesis of polyimides. These materials are noted for their excellent solubility, thermal stability, and mechanical properties, making them valuable in various industrial applications (Yang & Lin, 1995).
Optical Properties and Applications : Studies have been conducted on the optical properties of polyimides derived from related pyrimidine compounds. These materials demonstrate potential for use in optoelectronics due to their transparency and thermal properties (Wang et al., 2015).
Biological and Environmental Research
Anion Sensing and Binding : The compound has been researched for its ability to bind anions and neutral guests, indicating its potential application in environmental monitoring and remediation (Dorazco‐González et al., 2010).
Antibacterial Properties : Certain complexes derived from related pyrimidine compounds have been studied for their antibacterial activities, suggesting potential applications in medical and pharmaceutical research (Haque et al., 2014).
Crystallography and Molecular Modeling
Crystal Structure Analysis : The compound's derivatives have been used in crystal structure analyses, contributing to a deeper understanding of molecular interactions and conformational preferences in solid-state chemistry (Özdemir et al., 2012).
Supramolecular Frameworks : Research has shown the use of related compounds in the creation of metal-organic supramolecular frameworks. These frameworks are significant in the study of molecular self-assembly and material science (Wu et al., 2013).
Propriétés
Formule moléculaire |
C18H16N6O2 |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
4-N,6-N-bis(pyridin-3-ylmethyl)pyrimidine-4,6-dicarboxamide |
InChI |
InChI=1S/C18H16N6O2/c25-17(21-10-13-3-1-5-19-8-13)15-7-16(24-12-23-15)18(26)22-11-14-4-2-6-20-9-14/h1-9,12H,10-11H2,(H,21,25)(H,22,26) |
Clé InChI |
NHPBWKYFMTXWAA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC(=NC=N2)C(=O)NCC3=CN=CC=C3 |
SMILES canonique |
C1=CC(=CN=C1)CNC(=O)C2=CC(=NC=N2)C(=O)NCC3=CN=CC=C3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,7-Dihydroxy-3-[(4-methoxyphenyl)methyl]-6,8-dimethyl-2,3-dihydrochromen-4-one](/img/structure/B1240102.png)


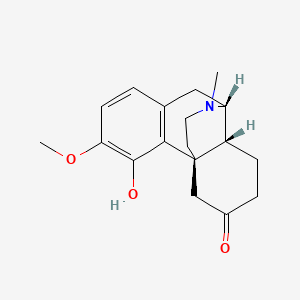
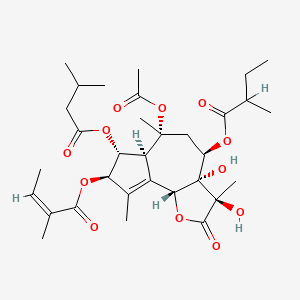



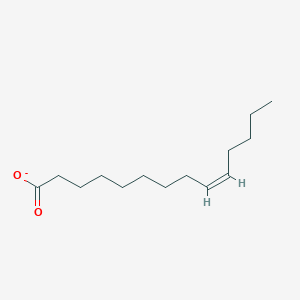

![3-[(2S)-2-amino-2-carboxyethyl]-1H-indol-1-yl](/img/structure/B1240121.png)


